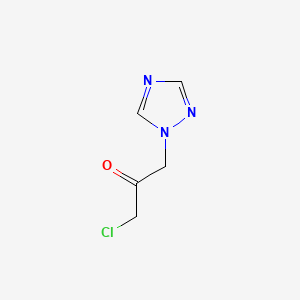

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one

Description

Propriétés

IUPAC Name |

1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-1-5(10)2-9-4-7-3-8-9/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDBTSHVVOOESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Epoxide Synthesis and Triazole Incorporation

A widely cited approach involves the regiospecific ring-opening of epichlorohydrin (2-chloro-1,2-epoxypropane) with 1,2,4-triazole. This method, adapted from fluconazole synthesis protocols, ensures precise positioning of substituents. Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid), the epoxide’s electrophilic carbons undergo nucleophilic attack by the triazole’s N1 atom. The reaction proceeds via protonation of the epoxide oxygen, facilitating cleavage at the less substituted carbon (C1) to yield 1-chloro-3-(1,2,4-triazol-1-yl)propan-2-ol .

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | 60–80°C (reflux) |

| Catalyst | Acid (e.g., H<sub>2</sub>SO<sub>4</sub>) |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

Oxidation to Propan-2-one

The secondary alcohol intermediate is oxidized to the ketone using pyridinium chlorochromate (PCC) or Jones reagent. PCC in dichloromethane at 0–25°C selectively oxidizes alcohols without over-oxidizing sensitive functional groups. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >90% purity.

Critical Considerations :

-

Regiospecificity : The use of epichlorohydrin ensures the chlorine atom remains at C1, while triazole attaches at C3.

-

Byproduct Mitigation : Acidic conditions suppress iso-triazole formation, a common side reaction in non-regiospecific syntheses.

Chlorination of Hydroxymethyl-Triazole Intermediates

Hydroxymethylation and Alkylation

An alternative route, inspired by benzotriazole-based methodologies, involves hydroxymethylation of 1,2,4-triazole. Formaldehyde reacts with 1,2,4-triazole in aqueous medium to form 1-hydroxymethyl-1,2,4-triazole , which is subsequently alkylated with chloroacetone. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates the SN2 displacement of chloride by the triazole’s nitrogen.

| Step | Reagents/Conditions |

|---|---|

| Hydroxymethylation | Formaldehyde (37%), RT, 1 hour |

| Alkylation | Chloroacetone, NaH/DMSO, 60°C |

| Workup | Aqueous extraction, recrystallization |

Thionyl Chloride-Mediated Chlorination

The hydroxyl group in 3-(1,2,4-triazol-1-yl)propan-2-ol is converted to chloride using thionyl chloride (SOCl<sub>2</sub>). Excess SOCl<sub>2</sub> (3–5 equivalents) in chloroform at 0–5°C achieves quantitative conversion within 2 hours. The volatile byproducts (HCl, SO<sub>2</sub>) are removed under reduced pressure, yielding the final product.

Advantages :

-

High Atom Economy : Minimal waste generation compared to multi-step oxidations.

-

Scalability : Suitable for industrial-scale production due to straightforward workup.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Coupling

Recent advances in triazole synthesis highlight copper-catalyzed coupling between 1,3-dichloropropan-2-one and 1,2,4-triazole. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) enable selective substitution at C3, leaving C1-chlorine intact.

| Component | Role |

|---|---|

| CuI | Catalyst |

| 1,10-Phenanthroline | Ligand |

| K<sub>3</sub>PO<sub>4</sub> | Base |

| Temperature | 100–120°C |

Yield Optimization :

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(II), facilitating aryl-chlorine bond cleavage. Triazole coordinates to copper, enabling nucleophilic attack on the activated carbonyl-adjacent carbon.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Regiospecificity |

|---|---|---|---|---|

| Epoxide Ring-Opening | 70–85 | >90 | High | Excellent |

| Chlorination of Alcohol | 80–90 | 85–95 | Moderate | Good |

| Copper-Catalyzed Coupling | 75–85 | >95 | Low | Moderate |

Key Findings :

-

The epoxide method excels in regiospecificity but requires stringent temperature control.

-

Chlorination of alcohol intermediates offers higher yields but generates corrosive SOCl<sub>2</sub> byproducts.

-

Copper-catalyzed routes are less scalable due to prolonged reaction times and costly catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorption at 1711 cm<sup>−1</sup> (C=O stretch) and 1095 cm<sup>−1</sup> (C-Cl stretch).

Industrial Applications and Challenges

The compound’s primary use lies in synthesizing antifungal agents like fluconazole analogs. However, large-scale production faces hurdles:

-

Byproduct Formation : Iso-triazole derivatives necessitate costly chromatography.

-

Safety Concerns : SOCl<sub>2</sub> and Cu catalysts require specialized handling.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

Reduction: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal Properties

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one and its derivatives have been studied extensively for their antifungal properties. The triazole moiety is known to inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and is the basis for the use of triazole compounds in treating fungal infections in humans and animals.

Case Study: Fluconazole

Fluconazole, a well-known antifungal agent, is structurally related to this compound. It has been utilized in the treatment of various fungal infections due to its efficacy and safety profile. Research indicates that fluconazole can be administered orally or parenterally, with dosages ranging from 0.1 to 5 mg/kg depending on the severity of the infection .

Agricultural Applications

Fungicides

The compound has also been explored for its potential as an agricultural fungicide. Its effectiveness against a range of plant pathogens makes it a candidate for crop protection. The triazole derivatives are particularly valuable due to their systemic action and ability to protect crops from diseases caused by fungi.

Case Study: Crop Protection

In agricultural settings, formulations containing triazole derivatives have shown promise in controlling fungal diseases in crops such as wheat and barley. These formulations can be applied via various methods including spraying and soil treatment, ensuring that the active ingredient reaches the target pathogens effectively .

Mécanisme D'action

The mechanism of action of 1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Comparisons with Analogous Compounds

| Compound Name | Key Structural Differences | Biological Activity/Properties | Evidence Source |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Methoxy group replaces chloro; triazole retained | Antifungal activity via cytochrome P450 inhibition | |

| 1-Chloro-3-(3,4-difluorophenyl)propan-2-one | Difluorophenyl instead of triazole | Enhanced reactivity due to fluorine’s electronegativity; antimicrobial properties | |

| 1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one | Difluoromethyl substituent on phenyl | Altered hydrophobicity; potential agrochemical applications | |

| 1-Chloro-3-(3-methylphenyl)propan-2-one | Methylphenyl substituent; no triazole | Intermediate in drug synthesis; nucleophilic substitution reactions | |

| 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one | Ethyl-substituted triazole; no chloro | Nitrogen-rich structure; applications in coordination chemistry |

Impact of Functional Groups

- Chloro Group : The chloro substituent in 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic reactions (e.g., forming covalent bonds with enzyme active sites) .

- Triazole Ring : The 1,2,4-triazole moiety enhances metabolic stability and enables hydrogen bonding, critical for target binding in antifungal agents. Its absence in difluorophenyl analogs reduces specificity for fungal enzymes .

- Substituent Position : Fluorine or methoxy groups at meta/para positions (e.g., in and ) alter electronic effects and steric hindrance, impacting reactivity and bioavailability .

Activité Biologique

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C5H7ClN2O

- Molecular Weight : 162.57 g/mol

The presence of a triazole ring is significant as it is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Antifungal Activity

Several studies have demonstrated the antifungal potential of triazole derivatives. For instance:

- A study evaluated various 1,2,4-triazole derivatives for their antifungal activity against Candida albicans and Aspergillus species. The results indicated that compounds with the triazole moiety exhibited significant antifungal activity comparable to established antifungals like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | |

| Fluconazole | Candida albicans | 8 | |

| 2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Aspergillus niger | 10 |

Antibacterial Activity

In addition to antifungal properties, triazole compounds have been assessed for antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of fungal ergosterol synthesis. The triazole ring interferes with the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi . This disruption leads to increased membrane permeability and ultimately cell death.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of a series of triazole derivatives in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Cytokine Release Inhibition by Triazole Derivatives

Toxicity Assessment

Toxicity studies performed on human PBMC cultures showed that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Viability rates were comparable to controls treated with DMSO . This suggests a promising safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between chloroacetone and 1,2,4-triazole. Key parameters include:

- Catalyst/Base : Sodium bicarbonate (NaHCO₃) or phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent : Toluene or ethanol under reflux (110–120°C) for 3–12 hours .

- Purification : Column chromatography (e.g., SiO₂ with 0–3% MeOH in DCM) achieves >99% purity .

- Data Contradiction : Yields vary with triazole solubility; phase transfer catalysts improve efficiency by 30–40% compared to traditional methods .

Q. How can researchers characterize the structural and purity profile of this compound?

- Analytical Workflow :

- GC-MS : Confirms molecular weight and fragmentation patterns.

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- NMR : ¹H NMR shows resonances for the triazole proton (~8.2 ppm), ketone-adjacent methylene (δ 4.3–4.5 ppm), and chloro-substituted carbon (¹³C NMR: δ 40–45 ppm) .

- Critical Note : Impurities from incomplete substitution (e.g., residual chloroacetone) require rigorous solvent extraction .

Q. What preliminary biological activities have been reported for this compound and its derivatives?

- Key Findings :

- Antifungal Activity : Derivatives exhibit MIC values comparable to fluconazole against Candida albicans (e.g., 0.5–2.0 µg/mL), attributed to halogen bonding and hydrophobic interactions .

- Anticancer Potential : Apoptosis induction in cancer cells via disruption of PI3K/Akt pathways (IC₅₀: 10–20 µM in leukemia models) .

- Limitation : Bioactivity varies with substituents; methoxy groups enhance solubility but reduce potency .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodology :

- Substituent Variation : Replace the triazole with imidazole or pyrazole to assess heterocycle specificity.

- Halogen Engineering : Compare chloro vs. fluoro substituents for halogen bonding efficacy (e.g., Cl→F substitution reduces MIC by 50% in antifungal assays) .

- Backbone Modification : Introduce α,β-unsaturated ketones to enhance electrophilicity and target binding .

- Data-Driven Insight : Electron-withdrawing groups (e.g., -CF₃) improve antifungal activity but increase cytotoxicity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in MIC values (e.g., 0.5 vs. 2.0 µg/mL) arise from:

- Assay Conditions : Variations in pH (5.5 vs. 7.4) alter protonation states of triazole .

- Strain Variability : C. albicans ATCC vs. clinical isolates differ in efflux pump expression .

- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions vs. rearrangements?

- Experimental Design :

- Kinetic Studies : Monitor reaction pathways using in-situ NMR. Chloroacetone reacts preferentially with amines via SN2, but Favorskii rearrangements dominate with thiourea .

- Computational Modeling : DFT calculations reveal activation barriers for rearrangement (ΔG‡ ~25 kcal/mol) vs. substitution (ΔG‡ ~18 kcal/mol) .

- Implication : Solvent polarity (e.g., water vs. ethanol) dictates pathway selection .

Q. How to optimize analytical methods for detecting trace impurities in synthesized batches?

- Advanced Techniques :

- HPLC-MS/MS : Quantifies residual triazole (<0.1% w/w) using MRM transitions (e.g., m/z 82→69) .

- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., Z/E isomerism) .

- Quality Control : Implement ICH Q3A guidelines with LOQ < 0.05% for genotoxic impurities .

Q. What strategies mitigate solubility challenges in biological assays?

- Approaches :

- Prodrug Design : Introduce phosphate esters for aqueous solubility (e.g., 10-fold increase in PBS) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake .

- Trade-off : Increased solubility may reduce membrane permeability (logP: 2.4 → 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.